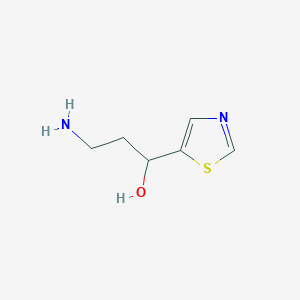![molecular formula C16H23N3O B13171646 N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features an adamantane moiety linked to an imidazole ring via an ethyl chain Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1-bromoadamantane with imidazole derivatives. One common method includes the use of carboxylic acid amides in the presence of manganese salts and complexes . The reaction conditions often require a solvent such as acetonitrile and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like p-tolylboronic acid in the presence of copper(II) acetate and a base such as DBU are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in the functional groups attached to the amide.
Adamantan-1-yl acrylate: This compound features an acrylate group instead of an imidazole ring.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the combination of the adamantane moiety and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-11(18-15(20)19-3-2-17-10-19)16-7-12-4-13(8-16)6-14(5-12)9-16/h2-3,10-14H,4-9H2,1H3,(H,18,20) |
Clave InChI |
YOKBRRRRRKGVTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)



![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)


